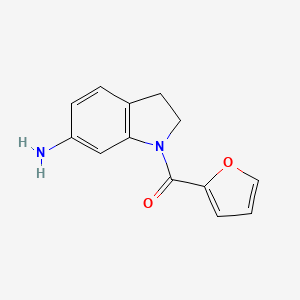
BOC-4-AZIDO-L-PHENYLALANINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-4-AZIDO-L-PHENYLALANINE, also known as N-Boc-4-azido-L-phenylalanine, is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of an azide group attached to the phenyl ring. This compound is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-4-AZIDO-L-PHENYLALANINE typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-L-phenylalanine.
Introduction of the azide group: The protected phenylalanine is then subjected to a diazotization reaction followed by treatment with sodium azide to introduce the azide group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of Boc-L-phenylalanine are synthesized and then converted to this compound using optimized reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
BOC-4-AZIDO-L-PHENYLALANINE undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazoles and is widely used in click chemistry.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for bioconjugation.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Major Products
Triazoles: Formed from CuAAC reactions.
Bioconjugates: Resulting from SPAAC reactions with biomolecules.
科学的研究の応用
BOC-4-AZIDO-L-PHENYLALANINE has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Incorporated into proteins to study protein-protein interactions and protein labeling.
Medicine: Employed in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
作用機序
The mechanism of action of BOC-4-AZIDO-L-PHENYLALANINE involves its azide group, which can participate in bioorthogonal reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for bioconjugation and labeling studies .
類似化合物との比較
Similar Compounds
4-Azido-L-phenylalanine: Similar structure but lacks the Boc protection group.
Fmoc-4-azido-L-phenylalanine: Contains an Fmoc protection group instead of Boc.
4-Iodo-L-phenylalanine: Contains an iodine atom instead of an azide group.
Uniqueness
BOC-4-AZIDO-L-PHENYLALANINE is unique due to its Boc protection group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes and protein engineering .
特性
IUPAC Name |
3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea](/img/structure/B2586907.png)



![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2586914.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)



![N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
